molecular formula C20H20ClFN2O3 B2708339 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide CAS No. 921793-47-7

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide

Cat. No. B2708339
CAS RN: 921793-47-7
M. Wt: 390.84
InChI Key: HFYZHRBFATTWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C20H20ClFN2O3 and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on similar chemical structures has led to the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds, particularly with fluorine atoms in specific positions of the benzoyl group, have shown enhanced antimicrobial activity against a range of bacterial strains and fungal species, highlighting the significance of structural modification in developing potent antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antitumor Activity

The synthesis of amino acid ester derivatives containing 5-fluorouracil has revealed compounds with significant inhibitory effects against cancer cell lines, indicating the therapeutic potential of structurally similar compounds in oncology research. Such findings underline the importance of structural derivatization in enhancing the antitumor efficacy of chemical compounds (Xiong et al., 2009).

Development of Serotonin-3 (5-HT3) Receptor Antagonists

Studies on compounds with similar structural features have identified potent serotonin-3 (5-HT3) receptor antagonists, crucial for developing therapeutic agents targeting neurological disorders. The structure-activity relationship analysis of these compounds provides valuable insights into the design of new chemical entities with enhanced receptor affinity and specificity, offering potential applications in neuropharmacology (Harada et al., 1995).

Synthesis and Cytotoxic Activity

Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has demonstrated potent cytotoxicity against various cancer cell lines, emphasizing the utility of such compounds in the development of new anticancer therapies. The diverse range of substituents and their impact on cytotoxic activity highlights the role of chemical synthesis in drug discovery (Deady et al., 2005).

properties

IUPAC Name

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3/c1-4-24-15-9-8-12(10-16(15)27-11-20(2,3)19(24)26)23-18(25)17-13(21)6-5-7-14(17)22/h5-10H,4,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYZHRBFATTWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide

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